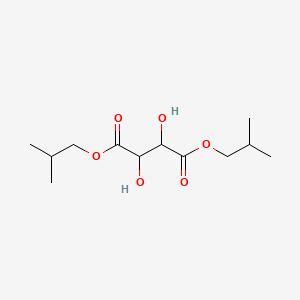

Diisobutyl tartrate

Description

Properties

CAS No. |

4054-82-4 |

|---|---|

Molecular Formula |

C12H22O6 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

bis(2-methylpropyl) (2R,3R)-2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3/t9-,10-/m1/s1 |

InChI Key |

ONZOGXRINCURBP-NXEZZACHSA-N |

Canonical SMILES |

CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O |

Other CAS No. |

2050-63-7 4054-82-4 |

Origin of Product |

United States |

Foundational & Exploratory

Diisobutyl tartrate synthesis from tartaric acid and isobutanol

An In-depth Technical Guide to the Synthesis of Diisobutyl Tartrate from Tartaric Acid and Isobutanol

Foreword: The Strategic Importance of Chiral Esters

In the landscape of modern drug development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and efficacy. Among the arsenal of chiral building blocks available to the synthetic chemist, tartrate esters stand out for their versatility, accessibility, and cost-effectiveness. Derived from tartaric acid, an inexpensive and naturally abundant chiral precursor, these C2-symmetric molecules serve as invaluable synthons and chiral auxiliaries.[1] This guide provides an in-depth, practical exploration of the synthesis of this compound, a key member of this family, from L-(+)-tartaric acid and isobutanol. Our focus extends beyond a mere recitation of steps to elucidate the underlying principles governing the reaction, empowering researchers to not only replicate the procedure but to adapt and optimize it for their specific needs.

The Core Chemistry: Fischer-Speier Esterification

The synthesis of this compound is a classic example of the Fischer-Speier esterification, a cornerstone of organic synthesis first described in 1895.[2] This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol to produce an ester and water.[3][4][5] The reaction is fundamentally a reversible nucleophilic acyl substitution.[2][6] Understanding its mechanism is paramount to controlling its outcome.

Mechanistic Breakdown

The conversion of two carboxylic acid groups on tartaric acid to their corresponding isobutyl esters proceeds through a series of equilibrium steps. The success of the synthesis hinges on manipulating these equilibria to favor product formation.

-

Activation via Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by the acid catalyst (e.g., p-toluenesulfonic acid). This step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[2][4][5]

-

Nucleophilic Attack: A molecule of isobutanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer Cascade: A series of rapid proton transfers occurs. A proton is lost from the attacking alcohol's oxygen and another is gained on one of the hydroxyl groups of the tetrahedral intermediate. This transforms a hydroxyl group into a good leaving group (water).[3]

-

Dehydration: The intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.[2][5]

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, which regenerates the acid catalyst and yields the monoester. The entire process is then repeated on the second carboxylic acid group to form the desired this compound.

The reversibility of each step means that the presence of water can drive the reaction backward via hydrolysis.[3] Therefore, the strategic removal of water as it is formed is the single most important factor in achieving a high yield.[5][6][7]

Caption: The reversible steps of the Fischer-Speier esterification mechanism.

A Validated Experimental Protocol

This protocol is designed for robustness and high yield, incorporating best practices for driving the reaction to completion and ensuring straightforward purification.

Materials and Equipment

| Reagents | Equipment |

| L-(+)-Tartaric Acid | Round-bottom flask (500 mL) |

| Isobutanol (2-Methyl-1-propanol) | Dean-Stark trap and condenser |

| p-Toluenesulfonic acid (PTSA) monohydrate | Heating mantle with magnetic stirrer |

| Toluene or Cyclohexane | Separatory funnel (500 mL) |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |

| Saturated Sodium Chloride (Brine) solution | Vacuum distillation apparatus |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Standard laboratory glassware |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine L-(+)-tartaric acid (30.0 g, 0.20 mol), isobutanol (74.1 g, 92.5 mL, 1.00 mol, 5 equivalents), and a suitable azeotroping solvent such as toluene (150 mL).[7][8]

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol, 5 mol%) to the flask.[8]

-

Azeotropic Water Removal: Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask. Fill the Dean-Stark trap with toluene.

-

Reaction Execution: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask. Continue refluxing until water ceases to collect in the trap (approximately 7.2 mL or 0.40 mol of water is the theoretical amount). This typically takes 4-8 hours.

-

Reaction Quench and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel. Carefully add 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the PTSA catalyst.[7] Swirl gently at first to avoid excessive pressure buildup from CO₂ evolution, venting frequently. Once the effervescence subsides, shake vigorously.

-

Aqueous Workup: Separate the layers. Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine.[7] This removes residual salts and water-soluble impurities.

-

Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[7] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess isobutanol.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.[9]

Caption: A streamlined workflow for the synthesis and purification of this compound.

Optimizing for Success: Key Reaction Parameters

Achieving a high yield of pure product requires careful control over several experimental variables.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Catalyst | p-Toluenesulfonic acid (PTSA) or Amberlyst-15 | While strong mineral acids like H₂SO₄ are effective, they can promote charring and side reactions like dehydration and decarboxylation of tartaric acid.[10] PTSA is a crystalline, easy-to-handle solid acid that is highly effective.[7][8] For easier removal, a heterogeneous acid catalyst like Amberlyst-15 can be used and simply filtered off post-reaction, simplifying the workup.[10][11] |

| Reactant Ratio | 3-5 equivalents of Isobutanol | Using a large excess of the alcohol reactant (isobutanol) shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle.[4][5][6][8] This is a more practical approach than trying to use an excess of the solid tartaric acid. |

| Temperature | Reflux temperature of the azeotropic solvent | Heating is necessary to achieve a practical reaction rate and to facilitate the azeotropic removal of water.[7] However, the bulk reaction temperature should ideally be kept below 165°C to minimize the thermal decomposition of tartaric acid into byproducts like pyruvic acid.[10] |

| Water Removal | Dean-Stark Apparatus | This is the most critical element for driving the reaction to completion. The continuous removal of the water byproduct prevents the reverse hydrolysis reaction and ensures a high conversion to the diester.[2][7][8] |

Product Validation: Characterization and Analysis

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic and chromatographic techniques provides a comprehensive validation.

Spectroscopic Identification

-

¹H NMR Spectroscopy: This technique provides definitive structural confirmation. The spectrum of this compound will show characteristic signals for the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons adjacent to the ester oxygen) and signals for the C-H and O-H protons of the tartrate backbone.

-

¹³C NMR Spectroscopy: This analysis will confirm the number of unique carbon environments, including the ester carbonyl carbons, the hydroxyl-bearing carbons of the tartrate backbone, and the carbons of the isobutyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a quick functional group check. Key absorbances to look for include a strong, sharp peak around 1740 cm⁻¹ corresponding to the ester C=O stretch, and a broad peak in the region of 3500-3300 cm⁻¹ for the O-H stretch of the secondary alcohol groups.[12]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (262.3 g/mol ) and can provide structural information through analysis of its fragmentation pattern.[13]

Purity Assessment

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These chromatographic methods are ideal for assessing the purity of the final product.[14] A single major peak on the chromatogram indicates a high degree of purity, while the presence of other peaks could signify residual starting materials, the monoester intermediate, or byproducts.

| Analytical Technique | Expected Result for this compound |

| ¹H NMR (CDCl₃) | Signals corresponding to isobutyl groups (~0.9 ppm, doublet, 6H; ~1.9 ppm, multiplet, 1H; ~4.0 ppm, doublet, 2H) and tartrate backbone protons (~4.5 ppm, singlet, 2H; ~3.4 ppm, broad singlet, 2H for OH). |

| IR (neat) | ~3450 cm⁻¹ (broad, O-H stretch); ~2960 cm⁻¹ (C-H stretch); ~1740 cm⁻¹ (strong, C=O ester stretch). |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 262. |

| GC/HPLC | A single major peak indicating >95% purity. |

Conclusion

The Fischer-Speier esterification of tartaric acid with isobutanol is a robust and reliable method for producing this compound, a valuable chiral building block. Success in this synthesis is not accidental; it is the result of a deliberate application of chemical principles. By understanding the reversible nature of the reaction and implementing strategies to drive the equilibrium forward—namely, the use of excess alcohol and the diligent removal of water—researchers can consistently achieve high yields of a pure product. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for scientists and professionals in drug development, enabling them to confidently synthesize and utilize this important chiral molecule in their research endeavors.

References

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available from: [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

Wikipedia. Fischer–Speier esterification. Available from: [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Available from: [Link]

-

Chemistry Steps. Fischer Esterification. Available from: [Link]

-

Wikipedia. Diisopropyl tartrate. Available from: [Link]

-

Academisch-methodisches Zentrum. (2011). Acid catalyzed reaction of L-(+)-tartaric acid with ethanol to L-(+)-tartaric acid diethyl ester. Available from: [Link]

-

Development of tartaric esters as bifunctional additives of methanol-gasoline. (2014, April 15). PMC. Available from: [Link]

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. Available from: [Link]

-

Wikipedia. Dibutyl tartrate. Available from: [Link]

-

Organic Syntheses Procedure. Diethyl Tartrate. Available from: [Link]

-

YouTube. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available from: [Link]

-

UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study. (2020). PubMed. Available from: [Link]

Sources

- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Development of tartaric esters as bifunctional additives of methanol-gasoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. youtube.com [youtube.com]

- 13. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: Unveiling the Molecular Architecture and Utility of Diisobutyl Tartrate

An In-depth Technical Guide to the Physicochemical Properties of Diisobutyl Tartrate

This compound is a specialty chemical compound classified as a diester, resulting from the esterification of tartaric acid with isobutanol.[1] Its molecular structure is distinguished by the presence of two chiral centers, giving rise to stereoisomeric forms, most notably the L-(+), D-(-), and meso-isomers.[2][3] This inherent chirality is the cornerstone of its primary application as a chiral auxiliary and ligand in asymmetric synthesis, where it facilitates the creation of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries.[2][4][5] Beyond its role in stereoselective chemistry, this compound also serves as a biodegradable, "green" plasticizer and finds utility in various industrial formulations.[1] This guide provides a comprehensive exploration of its core physicochemical properties, the analytical methodologies for their characterization, and the direct implications of these properties on its applications, particularly for professionals in research and drug development.

Core Physicochemical Characteristics

The functional efficacy of this compound in any application is fundamentally governed by its physical and chemical properties. These characteristics determine its solubility, reactivity, thermal stability, and interactions with other molecules.

Structural and General Properties

-

Chemical Formula: C₁₂H₂₂O₆[6]

-

Appearance: A colorless to pale yellow, oily liquid with a characteristic sweet, fruity odor.[2][6][9]

-

CAS Numbers: While the general compound can be referenced, specific isomers have unique identifiers. The L-(+) isomer, derived from natural L-(+)-tartaric acid, is commonly cited as CAS No. 87-92-3.[2][7][9]

Quantitative Physical Data Summary

A precise understanding of the physical constants of this compound is critical for its handling, process design, and application. The following table summarizes these key parameters.

| Property | Value | Source(s) |

| Melting Point | 20–22 °C | [7][9] |

| Boiling Point | 324 °C (at 760 mmHg) 182 °C (at 11 mmHg) | [6][9] |

| Density | 1.09 - 1.139 g/cm³ | [6][9] |

| Flash Point | 114.1 °C - 167 °C | [6][9] |

| Refractive Index | 1.446 - 1.448 (at 20°C) | [9] |

Solubility Profile: A Tale of Polarity

This compound exhibits limited solubility in water but is readily soluble in common organic solvents such as ethanol, ether, and acetone.[2][6][10] This behavior is a direct consequence of its molecular structure. The molecule contains polar hydroxyl (-OH) groups and ester C=O bonds, which can act as hydrogen-bond acceptors.[10] However, the bulky, nonpolar isobutyl groups dominate, imparting an overall lipophilic character to the molecule and preventing its miscibility with highly polar solvents like water.[10] Understanding this solubility profile is paramount for its use in reaction media, extractions, and formulation design.

Analytical Characterization: Spectroscopic and Chromatographic Fingerprinting

Confirming the identity, purity, and structure of this compound requires a suite of modern analytical techniques. Each method provides a unique piece of the molecular puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental for structural verification. The spectrum of this compound will show characteristic signals corresponding to the protons of the isobutyl groups (e.g., doublets for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and distinct signals for the methine and hydroxyl protons on the tartrate backbone.[11] ¹³C NMR provides complementary data on the carbon skeleton.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum is dominated by a strong, sharp absorption band around 1720-1740 cm⁻¹ , which is indicative of the ester carbonyl (C=O) stretch. A broad absorption in the region of 3500 cm⁻¹ confirms the presence of the hydroxyl (-OH) groups, while C-H stretching vibrations from the isobutyl groups appear around 2900-3000 cm⁻¹ .[12][13]

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule. In an MS experiment, this compound will exhibit a molecular ion peak corresponding to its molecular weight, which serves to confirm its identity.[12][14]

-

Chiral Chromatography: Given its chiral nature, techniques like chiral gas chromatography or high-performance liquid chromatography (HPLC) are essential for separating its enantiomers and determining enantiomeric purity.[1]

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible protocols. Below are methodologies for key analytical workflows.

Protocol 1: Determination of Purity via Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio. This protocol validates the identity and quantifies the purity of a this compound sample by separating it from any residual starting materials (isobutanol, tartaric acid) or side products.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate.

-

GC Column Selection: Utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating esters.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically heated to 250°C, using a split mode to prevent column overloading.

-

Temperature Program:

-

Initial oven temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

-

MS Detection:

-

Set the MS transfer line temperature to 280°C.

-

Operate the ion source in electron ionization (EI) mode at 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the this compound peak by its retention time and compare its mass spectrum to a reference library. Calculate purity based on the relative peak area percentage.

Protocol 2: Determination of Solubility

Causality: This protocol establishes the solubility profile of this compound in solvents of varying polarities, which is critical for its application in synthesis and formulation. The choice of solvents (polar protic, polar aprotic, non-polar) provides a comprehensive understanding of its miscibility.

Methodology:

-

Solvent Selection: Prepare test tubes containing 3 mL of selected solvents: deionized water (polar protic), ethanol (polar protic), acetone (polar aprotic), and hexane (non-polar).

-

Initial Addition: To each test tube, add 100 µL of this compound.

-

Mixing: Vigorously shake or vortex each tube for 30 seconds.

-

Observation: Allow the mixtures to stand for 5 minutes and observe for phase separation, cloudiness (turbidity), or the formation of a homogeneous solution.

-

Incremental Addition: If the substance dissolves, continue adding 100 µL increments, mixing and observing after each addition, until saturation is reached (persistent turbidity or phase separation) or a predetermined volume (e.g., 1 mL) has been added.

-

Classification:

-

Soluble: Forms a clear, homogeneous solution.

-

Slightly Soluble: Dissolves partially or forms a cloudy solution.

-

Insoluble: Forms a distinct separate layer or visible undissolved droplets.[10]

-

Implications for Research and Drug Development

The physicochemical properties of this compound are not merely academic data points; they are direct predictors of its utility.

Chiral Auxiliary in Asymmetric Synthesis

The defining feature of this compound is its C₂-symmetric chiral scaffold. The two hydroxyl groups can chelate to a metal center (e.g., titanium in Sharpless epoxidations), creating a rigid, well-defined chiral environment.[3][4][5] This steric and electronic arrangement forces incoming reagents to approach a prochiral substrate from a specific face, thereby inducing high levels of stereoselectivity.[5][15] Its solubility in common organic reaction solvents ensures it can be effectively utilized in a wide range of synthetic transformations, including aldol and Diels-Alder reactions.[5][16]

Excipient in Drug Formulations

While not a primary application, the properties of this compound suggest potential roles in pharmaceutical formulations, analogous to similar esters like diisobutyl succinate.[17]

-

Hydrophobic Matrix Former: Its low water solubility and oily nature make it a candidate for creating hydrophobic matrices in controlled-release oral dosage forms. Drug release would be governed by slow diffusion through or erosion of this matrix.[17]

-

Plasticizer for Polymeric Coatings: It can be used as a plasticizer to increase the flexibility and modify the permeability of polymeric films used in coating tablets, thereby modulating the drug release profile.[17]

-

Solvent in Lipid-Based Formulations: For poorly water-soluble active pharmaceutical ingredients (APIs), it could serve as a non-aqueous solvent in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or as an oily vehicle for depot injections.[17]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[18][19] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18] Avoid contact with skin, eyes, and clothing.[18]

-

Storage: Store in a cool, dry, and well-ventilated location, away from sources of ignition.[18] Keep containers tightly closed when not in use.[18]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[18]

Conclusion

This compound is a versatile molecule whose value is deeply rooted in its distinct physicochemical properties. Its chiral architecture, defined melting and boiling points, and specific solubility profile are not just characterization data but are the very attributes that enable its critical role in asymmetric synthesis. For researchers and drug development professionals, a thorough understanding of these properties is indispensable for leveraging its full potential, whether designing a stereoselective reaction pathway or exploring novel applications in advanced drug delivery systems. The robust analytical protocols outlined herein provide the framework for ensuring the quality and consistency required for high-stakes research and development.

References

-

Fisher Scientific. (2009). SAFETY DATA SHEET - Dibutyl L-tartrate.

-

Guidechem. (n.d.). This compound 4054-82-4 wiki.

-

Guidechem. (n.d.). 4054-82-4 this compound C12H22O6, Formula,NMR,Boiling Point,Density,Flash Point.

-

Santa Monica College. (n.d.). Experiment #10 – Properties of Carboxylic Acids and Esters.

-

MDPI. (2022). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application.

-

TCI Chemicals. (2025). SAFETY DATA SHEET.

-

Fisher Scientific. (2024). SAFETY DATA SHEET - Diisobutyl phthalate.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET - Diisobutyl ketone.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET - Diisobutyl phthalate-3,4,5,6-d4.

-

National Institutes of Health (NIH), PubChem. (n.d.). (+)-Dibutyl tartrate.

-

Cheméo. (n.d.). Chemical Properties of Dibutyl tartrate (CAS 87-92-3).

-

ResearchGate. (n.d.). Physicochemical properties of esters.

-

CymitQuimica. (n.d.). CAS 87-92-3: (+)-Dibutyl tartrate.

-

University of Colorado Boulder. (n.d.). Esters. An Introduction.

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report.

-

ChemicalBook. (n.d.). (-)-DIBUTYL-D-TARTRATE(62563-15-9) 1H NMR spectrum.

-

Wikipedia. (n.d.). Diisopropyl tartrate.

-

Benchchem. (n.d.). (2S,3S)-1,4-Dibromobutane-2,3-diol: A Comparative Guide for Chiral Synthesis.

-

ChemBK. (2024). dibutyl tartrate.

-

Wikipedia. (n.d.). Dibutyl tartrate.

-

Benchchem. (n.d.). Application Notes and Protocols for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate as a Chiral Auxiliary.

-

Wikipedia. (n.d.). Diisobutyl phthalate.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0040252).

-

Benchchem. (n.d.). Monoethyl Tartrate: A Versatile Chiral Auxiliary in Asymmetric Organic Synthesis.

-

Organic Syntheses. (n.d.). Diethyl Tartrate.

-

Journal of the American Chemical Society. (1990). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes.

-

ChemicalBook. (n.d.). This compound | 4054-82-4.

-

National Institutes of Health (NIH), PubChem. (n.d.). Diisobutyl phthalate.

-

Benchchem. (2025). Application of Diisobutyl Succinate in Controlled-Release Drug Formulations: A Prospective Analysis.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Disodium Tartrate Dihydrate: Applications in Pharmaceutical Formulations.

-

Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

-

PubMed. (2008). Diisobutyl phthalate has comparable anti-androgenic effects to di-n-butyl phthalate in fetal rat testis.

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

-

National Institutes of Health (NIH), PMC. (2012). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules.

-

ChemicalBook. (n.d.). Diisobutyl succinate synthesis.

-

Ataman Kimya. (n.d.). DIISOBUTYL PHTHALATE (DIBP).

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?.

-

Quora. (2015). How to figure out a compound from an NMR spectra, a mass spectra and an IR spectra.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

Sources

- 1. Dibutyl tartrate - Wikipedia [en.wikipedia.org]

- 2. CAS 87-92-3: (+)-Dibutyl tartrate | CymitQuimica [cymitquimica.com]

- 3. Diisopropyl tartrate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. (+)-Dibutyl tartrate | C12H22O6 | CID 6910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dibutyl tartrate (CAS 87-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chembk.com [chembk.com]

- 10. scribd.com [scribd.com]

- 11. (-)-DIBUTYL-D-TARTRATE(62563-15-9) 1H NMR [m.chemicalbook.com]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Diisobutyl Tartrate

This guide provides a comprehensive, in-depth exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of diisobutyl tartrate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that govern experimental choices, ensuring a robust and reproducible approach to obtaining and analyzing the crystal structure of this important chiral molecule.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound, a dialkyl ester of L-tartaric acid, is a cornerstone of modern asymmetric synthesis. Its primary application lies in its use as a chiral ligand in the Sharpless asymmetric epoxidation, a powerful method for the enantioselective conversion of prochiral allylic alcohols to chiral epoxides. The stereochemical outcome of this reaction is highly dependent on the chirality of the tartrate ester used. A thorough understanding of the three-dimensional structure of this compound at the atomic level is therefore crucial for comprehending its role in directing stereoselectivity and for the rational design of new catalysts and chiral auxiliaries. This guide will provide the foundational knowledge for obtaining and interpreting the crystal structure of this compound, a critical step in harnessing its full potential in synthetic chemistry.

Synthesis of this compound: A Protocol Rooted in Fischer-Speier Esterification

The synthesis of this compound from L-tartaric acid and isobutanol is a classic example of Fischer-Speier esterification. This acid-catalyzed nucleophilic acyl substitution is a reversible reaction. To ensure a high yield of the desired diester, the equilibrium must be shifted towards the product side. This is typically achieved by using an excess of the alcohol (isobutanol) and/or by removing the water formed during the reaction.

Causality in Experimental Design

-

Choice of Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the isobutanol.

-

Reaction Conditions: The use of a Dean-Stark apparatus is a self-validating system for driving the reaction to completion. By continuously removing water from the reaction mixture, Le Châtelier's principle dictates a constant shift in equilibrium towards the product. Refluxing in a suitable solvent (often an excess of the reactant alcohol or a non-polar solvent like toluene) provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Detailed Experimental Protocol for Synthesis

-

Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

Reactant Charging: To the round-bottom flask, add L-tartaric acid (1.0 eq.), isobutanol (5.0 eq., serving as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

-

Reaction: The mixture is heated to reflux. The azeotropic removal of water in the Dean-Stark trap is monitored until no more water is collected, indicating the completion of the reaction.

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature.

-

The excess isobutanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

-

Single Crystal Growth: The Art and Science of Slow Evaporation

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The key principle is to allow the molecules to self-assemble into a highly ordered lattice slowly and without disturbance. For this compound, a low-viscosity, oily liquid at room temperature, the method of slow evaporation from a suitable solvent system is highly effective.

Rationale for Crystallization Strategy

The choice of solvent is paramount. An ideal solvent will dissolve the compound to a moderate extent. If the solubility is too high, achieving supersaturation is difficult. If it is too low, the compound will precipitate as a powder rather than forming well-defined crystals. A binary solvent system, employing a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble, often provides the fine control over the rate of crystallization needed for growing large, single crystals.

Detailed Experimental Protocol for Single Crystal Growth

-

Solvent Selection: Through small-scale solubility tests, a suitable solvent system is identified. For this compound, a mixture of diethyl ether (a good solvent) and hexane ( a poor solvent) is effective.

-

Preparation of the Crystallization Solution: A concentrated solution of purified this compound is prepared in a minimal amount of diethyl ether in a clean, small vial.

-

Inducing Supersaturation: To this solution, hexane is added dropwise until a slight turbidity persists, indicating the onset of precipitation. A single drop of diethyl ether is then added to redissolve the precipitate, resulting in a saturated solution.

-

Slow Evaporation: The vial is loosely capped (e.g., with parafilm perforated with a few small holes) to allow for the slow evaporation of the more volatile diethyl ether. This gradually increases the concentration of the less soluble hexane, leading to a slow increase in supersaturation and the formation of crystals over several days.

-

Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the mother liquor using a pipette or a small spatula.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. The technique relies on the diffraction of a monochromatic X-ray beam by the ordered array of atoms in the crystal, producing a unique diffraction pattern from which the crystal structure can be elucidated.

Experimental Workflow for Data Collection and Structure Refinement

The following diagram illustrates the key stages in the determination of the crystal structure of this compound.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Detailed Protocol for X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to minimize thermal vibrations and potential disorder), the crystal is typically flash-cooled in a stream of cold nitrogen gas.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as absorption.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

Crystal Structure of this compound: Data and Analysis

The crystal structure of this compound has been determined and the data deposited in the Cambridge Structural Database (CSD) under the deposition number 1958363.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

| Parameter | Value |

| CCDC Deposition Number | 1958363 |

| Empirical Formula | C₁₂H₂₂O₆ |

| Formula Weight | 262.30 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 9.034(3) Å, α = 90° |

| b = 7.854(3) Å, β = 100.359(10)° | |

| c = 10.158(4) Å, γ = 90° | |

| Volume | 709.2(4) ų |

| Z | 2 |

| Density (calculated) | 1.229 Mg/m³ |

| Absorption Coefficient | 0.095 mm⁻¹ |

| F(000) | 284 |

Molecular Structure and Hydrogen Bonding Network

The molecular structure of this compound reveals the expected connectivity of the atoms. A key feature of the crystal packing is the presence of intermolecular hydrogen bonds involving the hydroxyl groups of the tartrate backbone. These hydrogen bonds link adjacent molecules into a three-dimensional network, which plays a crucial role in the stability of the crystal lattice.

The diagram below illustrates a representative hydrogen bonding interaction in the crystal structure of this compound.

Caption: Schematic of an intermolecular hydrogen bond in the this compound crystal.

The hydrogen bonding network is a critical determinant of the physical properties of the crystalline material, including its melting point and solubility. In the context of its use in asymmetric catalysis, understanding these intermolecular interactions can provide insights into the aggregation state of the catalyst and its interaction with substrates and reagents in the solid state.

Conclusion

This in-depth technical guide has provided a comprehensive overview of the crystal structure analysis of this compound, from its synthesis and crystallization to the final interpretation of the X-ray diffraction data. By detailing not only the experimental protocols but also the underlying scientific principles, this guide aims to equip researchers with the knowledge and understanding necessary to confidently and competently perform and interpret such analyses. The crystal structure of this compound, underpinned by a robust hydrogen bonding network, provides a fundamental basis for its application in asymmetric synthesis and serves as a testament to the power of single-crystal X-ray diffraction in modern chemical research.

References

-

Culpepper, J. D., Lee, K., Portis, W., Swenson, D. C., & Daly, S. R. (2022). CCDC 1958363: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations on Diisobutyl Tartrate: Unveiling Stereochemistry and Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the application of quantum chemical calculations to elucidate the molecular structure, properties, and chiroptical signatures of Diisobutyl tartrate (DIBT). As a crucial chiral auxiliary and building block in asymmetric synthesis, a profound understanding of DIBT's conformational landscape and spectroscopic characteristics is paramount for its effective application in drug discovery and development. This document moves beyond a simple recitation of methods to offer a strategic and logical framework for computational analysis, grounded in the principles of Density Functional Theory (DFT).

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound (DIBT), a diester of tartaric acid, is a widely utilized chiral ligand and auxiliary in asymmetric catalysis. Its stereochemical integrity directly influences the enantioselectivity of chemical transformations, making a detailed understanding of its three-dimensional structure and electronic properties essential. Quantum chemical calculations, particularly DFT, have emerged as indispensable tools for probing the subtle conformational preferences and spectroscopic responses of chiral molecules like DIBT, providing insights that are often challenging to obtain through experimental methods alone.

This guide will delineate a comprehensive computational workflow for characterizing DIBT, from initial conformational searches to the simulation of vibrational and chiroptical spectra. The causality behind methodological choices will be emphasized, ensuring a robust and self-validating computational protocol.

Theoretical Cornerstone: Density Functional Theory (DFT)

At the heart of modern quantum chemical calculations for organic molecules lies Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying relatively large molecules like DIBT.

The choice of the functional and basis set is a critical decision in any DFT study. For molecules like DIBT, which contain hydrogen bonding motifs, hybrid functionals such as B3LYP are often employed.[1][2] These functionals incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic interactions. The 6-31G* or larger basis sets are typically sufficient to provide a good balance between accuracy and computational efficiency for geometry optimizations and vibrational frequency calculations.[1]

A Strategic Computational Workflow

A rigorous computational investigation of this compound necessitates a multi-step approach, designed to systematically explore its conformational space and predict its spectroscopic properties.

Caption: A comprehensive workflow for the quantum chemical analysis of this compound.

Conformational Analysis: The Search for Stability

The flexibility of the isobutyl groups and the tartrate backbone gives rise to a multitude of possible conformations for DIBT. Identifying the low-energy conformers is the crucial first step, as these are the structures that will be most populated at room temperature and will therefore dominate the observed spectroscopic properties.

Experimental Protocol: Conformational Search and Optimization

-

Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular builder. Ensure the correct stereochemistry (e.g., (2R,3R) or (2S,3S)) is defined.

-

Molecular Mechanics Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This initial, less computationally expensive step efficiently explores the potential energy surface and identifies a set of candidate low-energy conformers.

-

DFT Geometry Optimization: Subject each of the low-energy conformers identified in the previous step to a full geometry optimization using DFT (e.g., B3LYP/6-31G*). This will refine the structures and provide more accurate geometries.

-

Vibrational Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory for each optimized conformer. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Relative Energy Calculation: Calculate the relative energies of all stable conformers, including ZPVE corrections. Use the Boltzmann distribution to determine the population of each conformer at a given temperature.

The conformational preferences of dialkyl tartrates are significantly influenced by intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygens.[1][3] This interaction often leads to the prevalence of conformers with a trans arrangement of the ester groups.[3]

Vibrational Spectroscopy: Probing Molecular Motion

Vibrational spectroscopy, including infrared (IR) and Vibrational Circular Dichroism (VCD), provides a sensitive probe of molecular structure and stereochemistry. VCD, the differential absorption of left and right circularly polarized infrared light, is particularly powerful for determining the absolute configuration of chiral molecules.

Experimental Protocol: Simulation of Vibrational Spectra

-

Frequency and Intensity Calculation: The vibrational frequencies and IR intensities are obtained directly from the frequency calculations performed during the conformational analysis.

-

VCD Rotational Strength Calculation: For each stable conformer, calculate the VCD rotational strengths. This is a standard feature in most quantum chemistry software packages.

-

Spectral Averaging: To obtain the final theoretical spectra for comparison with experimental data, the calculated IR and VCD spectra of the individual conformers must be averaged, weighted by their Boltzmann populations.

-

Frequency Scaling: It is common practice to apply a scaling factor to the calculated vibrational frequencies to account for anharmonicity and other systematic errors in the theoretical method. This scaling factor is typically determined by comparing calculated and experimental frequencies for a set of known molecules.

The calculated vibrational spectra can be used to assign the experimentally observed bands to specific molecular motions, providing a detailed picture of the molecule's dynamics.

Chiroptical Properties: The Signature of Chirality

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction of left and right circularly polarized light in the ultraviolet and visible regions of the spectrum. These techniques are exquisitely sensitive to the stereochemistry of a molecule.

Experimental Protocol: Simulation of Chiroptical Spectra

-

Excited State Calculations: To simulate ECD and ORD spectra, time-dependent DFT (TD-DFT) calculations are required. These calculations provide the excitation energies and rotational strengths of the electronic transitions.

-

Spectral Broadening: The calculated stick spectra are then convoluted with a Gaussian or Lorentzian function to simulate the experimental band shapes.

-

Conformational Averaging: As with vibrational spectra, the final theoretical ECD and ORD spectra are obtained by averaging the spectra of the individual conformers, weighted by their Boltzmann populations.

For tartrate esters, the chiroptical properties are often dominated by the n→π* transitions of the carbonyl groups and π→π* transitions if aromatic moieties are present.[4] The sign and magnitude of the Cotton effects in the ECD spectrum are highly dependent on the spatial arrangement of the chromophores, making it a powerful tool for conformational and configurational assignment.[4]

Data Presentation and Interpretation

The quantitative data generated from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Calculated Relative Energies and Boltzmann Populations of DIBT Conformers

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 65.3 |

| 2 | 0.52 | 23.1 |

| 3 | 1.15 | 7.5 |

| ... | ... | ... |

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Dominant Conformer of DIBT

| Vibrational Mode | Calculated (Scaled) | Experimental | Assignment |

| ν(O-H) | 3450 | 3465 | Hydroxyl stretch |

| ν(C=O) | 1735 | 1740 | Carbonyl stretch |

| δ(C-H) | 1460 | 1465 | Isobutyl C-H bend |

| ... | ... | ... | ... |

Conclusion: A Powerful Synergy of Theory and Experiment

Quantum chemical calculations provide a powerful and versatile toolkit for the in-depth characterization of this compound. By following a systematic and logical workflow, researchers can gain a detailed understanding of its conformational preferences, vibrational dynamics, and chiroptical signatures. This knowledge is invaluable for rationalizing its role in asymmetric synthesis and for the design of new chiral catalysts and auxiliaries in drug development. The synergy between computational prediction and experimental validation is key to unlocking the full potential of this important chiral molecule.

References

-

Polavarapu, P. L., & Ewig, C. S. (2004). Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. The Journal of Physical Chemistry A, 108(18), 4080–4086. [Link]

-

Gawronski, J., Kwit, M., & Rychlewska, U. (2009). Synthesis, conformation and chiroptical properties of diaryl esters of tartaric acid. The Journal of Organic Chemistry, 74(12), 4573–4583. [Link]

-

Gawronski, J., Janiak, A., Rychlewska, U., Kwit, M., Stepien, U., & Gawronska, K. (2012). From single molecule to crystal: mapping out the conformations of tartaric acids and their derivatives. ChemPhysChem, 13(7), 1867-1878. [Link]

- Dobashi, Y., Hara, S., & Iitaka, Y. (1988). Conformational preferences of (R,R)tartaric acid esters and amides: hydrogen bonding and packing in crystals. In Organic Crystal Chemistry (pp. 209-222). Oxford University Press.

-

Buffeteau, T., Ducasse, L., Brizard, A., Huc, I., & Oda, R. (2004). Density Functional Theory Calculations of Vibrational Absorption and Circular Dichroism Spectra of Dimethyl-l-tartrate. The Journal of Physical Chemistry A, 108(18), 4080-4086. [Link]

-

Polavarapu, P. L., Ewig, C. S., & Chandramouly, T. (1984). Conformations of tartaric acid and its esters. Journal of the American Chemical Society, 106(23), 7077-7082. [Link]

-

Al-Otaibi, J. S., Al-amri, A. M., & El-Emam, A. A. (2018). A DFT study on molecular structure and possible conformers of tartaric acid. Journal of Molecular Structure, 1155, 562-570. [Link]

Sources

Diisobutyl tartrate CAS number and IUPAC name

An In-depth Technical Guide to Diisobutyl Tartrate: Synthesis, Applications, and Core Principles for Researchers

Chemical Identity and Stereoisomerism

This compound is the diester formed from tartaric acid and isobutanol. The utility of this compound is intrinsically linked to the stereochemistry of the parent tartaric acid, which exists as three stereoisomers. This stereochemistry dictates the compound's application, particularly in asymmetric synthesis.

The most common forms are derived from the enantiomerically pure forms of tartaric acid:

-

L-(+)-Diisobutyl tartrate (DIBT) : Derived from L-(+)-tartaric acid.

-

D-(-)-Diisobutyl tartrate (DIBT) : Derived from D-(-)-tartaric acid.

A third, achiral meso form also exists but is less common in stereoselective applications. For the purpose of this guide, we will focus on the enantiomerically pure L and D forms, which are critical for asymmetric catalysis.

Table 1: Core Chemical Identifiers

| Property | L-(+)-Diisobutyl tartrate | D-(-)-Diisobutyl tartrate |

|---|---|---|

| IUPAC Name | Diisobutyl (2R,3R)-2,3-dihydroxybutanedioate | Diisobutyl (2S,3S)-2,3-dihydroxybutanedioate |

| Synonyms | L-Tartaric acid diisobutyl ester | D-Tartaric acid diisobutyl ester |

| CAS Number | 2050-63-7[1] | 61574-33-4 (example, can vary) |

| Molecular Formula | C₁₂H₂₂O₆[2][3] | C₁₂H₂₂O₆ |

| Molecular Weight | 262.30 g/mol [2][4] | 262.30 g/mol |

It is crucial for researchers to verify the specific CAS number and, more importantly, the specified enantiomer from the supplier to ensure the desired stereochemical outcome in their reactions.

Physicochemical Properties

The physical properties of this compound make it a suitable component for various organic reaction systems. It is typically a colorless liquid with good solubility in common organic solvents like alcohols and ethers.[2][5]

Table 2: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless liquid | [2] |

| Boiling Point | 324 °C at 760 mmHg | [2] |

| Flash Point | 114.1 °C | [2] |

| Density | ~1.139 g/cm³ | [2] |

| Solubility | Soluble in alcohol and ether; limited in water |[2][5] |

Synthesis of this compound: A Validated Protocol

The most direct and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the esterification of tartaric acid with isobutanol.

Causality Behind the Protocol

The selection of an acid catalyst (like p-toluenesulfonic acid) is critical to protonate the carbonyl oxygen of tartaric acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by isobutanol. The reaction is an equilibrium process. To drive it towards the product (the diester), water, a byproduct, must be continuously removed. This is efficiently achieved using a Dean-Stark apparatus, which leverages the formation of an azeotrope between the solvent (e.g., toluene) and water.

Experimental Workflow: Synthesis of L-(+)-Diisobutyl Tartrate

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Step-by-Step Methodology

-

Reactor Setup : Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

-

Charging Reagents : To the flask, add L-(+)-tartaric acid (1.0 eq), isobutanol (2.5-3.0 eq), and toluene (to facilitate azeotropic water removal).

-

Catalyst Addition : Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

-

Reaction : Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Aqueous Work-up : Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification : The resulting crude oil is purified by vacuum distillation to yield pure L-(+)-diisobutyl tartrate.

This self-validating protocol is complete when the theoretical volume of water is collected, providing a reliable, non-instrumental endpoint for the reaction.

Core Application: The Sharpless Asymmetric Epoxidation

This compound is a cornerstone of asymmetric synthesis, most famously as a chiral ligand in the Sharpless-Katsuki Asymmetric Epoxidation. This reaction allows for the highly enantioselective epoxidation of prochiral allylic alcohols.

Mechanism and Role of DIBT

The active catalyst is a titanium(IV) isopropoxide complex coordinated by the this compound ligand. The tartrate, with its C₂ symmetry, creates a chiral environment around the titanium center.[6][7] The allylic alcohol substrate coordinates to this chiral titanium complex, positioning the double bond for a directed oxygen transfer from an oxidant, typically tert-butyl hydroperoxide (TBHP).

The specific enantiomer of this compound used dictates which face of the alkene is epoxidized, leading to predictable and controllable stereochemistry.

-

L-(+)-DIBT : Delivers the oxygen atom to the "bottom" face of the allylic alcohol when drawn in a standardized orientation.

-

D-(-)-DIBT : Delivers the oxygen atom to the "top" face.

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Protocol: Asymmetric Epoxidation of Geraniol

-

Preparation : In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve powdered 4Å molecular sieves in anhydrous dichloromethane (DCM) and cool to -20 °C.

-

Catalyst Formation : Add L-(+)-diisobutyl tartrate (1.2 eq) followed by titanium(IV) isopropoxide (1.0 eq). Stir for 30 minutes to allow for the formation of the chiral complex.

-

Substrate Addition : Add the allylic alcohol (e.g., geraniol, 1.0 eq) to the mixture.

-

Oxidation : Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq) dropwise, maintaining the temperature below -20 °C.

-

Reaction Monitoring : Stir the reaction at -20 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature while stirring vigorously for at least one hour.

-

Extraction and Purification : Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, dry over sodium sulfate, and concentrate. Purify the resulting epoxide by flash column chromatography.

The high degree of enantioselectivity achieved in this reaction is a direct result of the rigid, well-defined chiral pocket created by the this compound ligand.[7][8]

Other Industrial Applications

While its role in asymmetric synthesis is paramount, this compound also finds use in other sectors:

-

Cosmetics and Personal Care : It acts as an emollient, providing a smooth texture to skincare and hair care formulations.[2]

-

Plasticizers : Like its counterpart dibutyl tartrate, it can be used as a "green" plasticizer, as it is derived from natural products and is biodegradable.[9]

-

Flavoring Agents : It is occasionally used as a flavoring agent in the food industry.[2][5]

Safety and Handling

According to available safety data, this compound is not considered highly hazardous but requires standard laboratory precautions.[10]

-

Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure adequate ventilation or handle within a chemical fume hood.[10][11] Avoid contact with skin, eyes, and clothing.[10]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10] Keep away from strong oxidizing agents.[10]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not flush into surface water.[11]

Conclusion

This compound is more than a simple chemical reagent; it is a powerful tool for controlling stereochemistry. Its value, derived from the inexpensive and naturally occurring chiral pool of tartaric acid, makes it indispensable in the synthesis of enantiomerically pure compounds for pharmaceuticals and other bioactive molecules.[6] A thorough understanding of its properties, synthesis, and the mechanistic basis of its application, particularly in the Sharpless epoxidation, empowers researchers to leverage this molecule to its full potential, accelerating the development of complex chemical entities.

References

-

Dibutyl tartrate. Wikipedia. Available at: [Link]

-

Dibutyl tartrate MSDS. DC Chemicals. Available at: [Link]

-

(+)-Dibutyl tartrate. PubChem, National Institutes of Health. Available at: [Link]

-

Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates. Journal of the American Chemical Society. Available at: [Link]

-

Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and applications of tartaric acid in asymmetric catalysis. ResearchGate. Available at: [Link]

-

Asymmetric Reductive Aldol-Type Reaction with Carbonyl Compounds Using Dialkyl Tartrate as a Chiral Ligand. ResearchGate. Available at: [Link]

-

Synthesis and applications of tartaric acid in asymmetric catalysis. Deep Science Publishing. Available at: [Link]

-

Diethyl Tartrate. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. This compound CAS#: 2050-63-7 [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (+)-Dibutyl tartrate | C12H22O6 | CID 6910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 87-92-3: (+)-Dibutyl tartrate | CymitQuimica [cymitquimica.com]

- 6. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]

- 9. Dibutyl tartrate - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Diisobutyl Tartrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the physicochemical properties of excipients and intermediates is paramount. Diisobutyl tartrate, a diester of tartaric acid, is a molecule of significant interest due to its chirality and potential applications as a plasticizer, solvent, and chiral auxiliary. Its solubility profile in various organic solvents is a critical parameter that dictates its utility in formulation development, reaction chemistry, and purification processes. This in-depth technical guide serves as a comprehensive resource on the solubility of this compound, providing both theoretical understanding and practical guidance for laboratory applications. As a Senior Application Scientist, the insights presented herein are grounded in established scientific principles and aim to empower researchers to make informed decisions in their experimental designs.

Molecular Structure and its Influence on Solubility

This compound possesses a molecular structure that provides key insights into its solubility behavior. The molecule features a four-carbon backbone derived from tartaric acid, with two hydroxyl (-OH) groups and two ester groups. The ester groups are formed with isobutanol, resulting in branched isobutyl chains.

This combination of functional groups—polar hydroxyl and ester moieties, and nonpolar isobutyl groups—creates a molecule with a nuanced amphiphilic character. The hydroxyl groups are capable of acting as hydrogen bond donors and acceptors, while the carbonyl oxygens of the ester groups are hydrogen bond acceptors. These features suggest a propensity for interaction with polar solvents. Conversely, the isobutyl groups introduce steric hindrance and a significant nonpolar character, which favors solubility in less polar organic solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Therefore, it is anticipated that this compound will exhibit good solubility in solvents that can engage in hydrogen bonding and also possess a degree of nonpolar character.

Figure 1: 2D structure of this compound.

Qualitative and Quantitative Solubility Profile

While comprehensive quantitative solubility data for this compound is not extensively available in peer-reviewed literature, a qualitative assessment can be made based on its structural features and by drawing parallels with its close structural analog, di-n-butyl tartrate. The following table summarizes the expected and, where available, reported solubility of this compound and di-n-butyl tartrate in a range of common organic solvents. It is important to note that the quantitative values for di-n-butyl tartrate should be considered as indicative for this compound, with minor variations expected due to the difference in the alkyl chain branching.

| Solvent Class | Solvent | Polarity | Expected Solubility of this compound | Reported/Estimated Solubility of Di-n-butyl Tartrate |

| Alcohols | Methanol | High | Soluble | Soluble |

| Ethanol | High | Soluble | Soluble[1] | |

| Ketones | Acetone | Medium | Freely Soluble | Soluble |

| Esters | Ethyl Acetate | Medium | Freely Soluble | Slightly Soluble[2] |

| Ethers | Diethyl Ether | Low | Soluble | Soluble[1] |

| Aromatic Hydrocarbons | Toluene | Low | Soluble | Soluble |

| Halogenated Hydrocarbons | Dichloromethane | Medium | Soluble | Soluble |

| Chloroform | Medium | Soluble | Slightly Soluble[2] | |

| Water | Water | High | Very Low | 4.827 g/L (temperature not stated)[2] |

Mechanistic Insights into Solubility:

-

In Alcohols (Methanol, Ethanol): The high solubility in alcohols can be attributed to the ability of both this compound and the solvent to engage in hydrogen bonding. The hydroxyl groups of the tartrate can donate and accept hydrogen bonds, while the ester carbonyls can act as acceptors.

-

In Ketones (Acetone): Acetone, a polar aprotic solvent, can act as a hydrogen bond acceptor for the hydroxyl groups of this compound. This interaction, coupled with dipole-dipole forces, contributes to its high solubility.

-

In Esters (Ethyl Acetate): While both are esters, the slight solubility of di-n-butyl tartrate in ethyl acetate suggests that the intermolecular forces between the tartrate molecules themselves are quite strong. The branched structure of this compound may disrupt crystal packing, potentially leading to a slightly higher solubility compared to the linear butyl analog.

-

In Ethers (Diethyl Ether): The ether oxygen can act as a hydrogen bond acceptor, and the overall low polarity of diethyl ether is compatible with the nonpolar isobutyl groups of the tartrate.

-

In Aromatic and Halogenated Hydrocarbons (Toluene, Dichloromethane, Chloroform): The solubility in these solvents is primarily driven by van der Waals forces and dipole-dipole interactions. The nonpolar character of the isobutyl groups plays a significant role here.

-

In Water: The limited water solubility is a result of the hydrophobic nature of the two isobutyl groups, which outweighs the hydrophilic character of the two hydroxyl and two ester groups.[1]

Experimental Determination of Solubility

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The "gold standard" for determining equilibrium solubility is the shake-flask method .

Shake-Flask Method for Thermodynamic Solubility

This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature until the undissolved this compound has settled, leaving a clear supernatant. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the undissolved solid.

-

Quantification: Analyze the concentration of this compound in the sampled supernatant. Several analytical techniques can be employed:

-

Gravimetric Analysis: Transfer the sampled supernatant to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound. Once the solvent is completely removed, re-weigh the container. The difference in weight corresponds to the mass of dissolved this compound.

-

UV/Vis Spectrophotometry: If this compound exhibits a suitable chromophore and the solvent does not interfere, a calibration curve can be constructed by preparing a series of standard solutions of known concentrations. The absorbance of the saturated supernatant can then be measured and its concentration determined from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method. A calibration curve is prepared using standard solutions. The saturated supernatant is then appropriately diluted and injected into the HPLC system to determine the concentration.

-

Self-Validation and Trustworthiness:

The reliability of the shake-flask method is enhanced by ensuring true equilibrium is reached. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility is consistent. Additionally, performing the experiment in triplicate and reporting the average and standard deviation is crucial for establishing the trustworthiness of the data.

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Applications in Drug Development and Synthesis

The solubility characteristics of this compound are directly relevant to its application in the pharmaceutical industry.

As a Plasticizer in Controlled-Release Formulations

In the formulation of solid oral dosage forms, particularly those with controlled-release properties, plasticizers are often incorporated into polymeric coatings to enhance their flexibility and prevent cracking. The solubility of this compound in common coating solvents, such as ethanol and acetone, makes it a viable candidate for this application. By dissolving in the coating solution, it can be uniformly dispersed within the polymer matrix. Upon drying, it remains entrapped, modifying the physical properties of the film and influencing the drug release profile.

As a Chiral Auxiliary in Asymmetric Synthesis

Tartaric acid and its esters are widely used as chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds.[3] this compound can be used in a similar fashion to the more common diethyl and diisopropyl tartrates.[3] Its solubility in a range of organic solvents is advantageous for conducting these reactions, as it allows for a homogeneous reaction medium, which is often crucial for achieving high yields and stereoselectivity. The choice of solvent can significantly impact the course of a chiral synthesis, and understanding the solubility of the chiral auxiliary is a key factor in solvent selection.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in common organic solvents. While a comprehensive set of quantitative data remains to be fully elucidated in the public domain, the principles outlined here, based on molecular structure and analogy to similar compounds, offer a robust framework for prediction and experimental design. The provided step-by-step protocol for the shake-flask method equips researchers with a reliable means to determine accurate solubility data tailored to their specific needs. A deeper understanding of the solubility of this compound will undoubtedly facilitate its broader application in pharmaceutical formulation and chiral synthesis, contributing to the advancement of drug development and chemical manufacturing.

References

-

Cheméo. (n.d.). Chemical Properties of Dibutyl tartrate (CAS 87-92-3). Retrieved from [Link]

-

ChemBK. (2024, April 9). dibutyl tartrate. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

- Jouyban, A. (2010).

-

ResearchGate. (2025, August 6). Solubility of L-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Retrieved from [Link]

- Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters. CRC Press.

- Yalkowsky, S. H., & He, Y. (2003).

-

ACS Omega. (2017, August 18). Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. Retrieved from [Link]

-

ResearchGate. (2015, May). Synthesis and characterization of monoaryl esters of L-tartaric acid and their process for fries rearrangement. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis, Conformation and Chiroptical Properties of Diaryl Esters of Tartaric Acid. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Asymmetric synthesis using diisopropyl tartrate modified (E)- and (Z)-crotylboronates: preparation of the chiral crotylboronates and reactions with achiral aldehydes. Retrieved from [Link]

-

Wikipedia. (n.d.). Dibutyl tartrate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Di-isopropyl tartrate (CAS 2217-15-4). Retrieved from [Link]

-

PubChem. (n.d.). (+)-Dibutyl tartrate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

PubChem. (n.d.). Dibutyl Phthalate. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]

-

chemeurope.com. (n.d.). Ethyl acetate. Retrieved from [Link]

-

precisionFDA. (n.d.). DIBUTYL TARTRATE, (+)-. Retrieved from [Link]

-

PMC. (n.d.). Chiral Drugs: An Overview. Retrieved from [Link]

-

PubChem. (n.d.). Dichloromethane. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisopropyl tartrate. Retrieved from [Link]

-

PMC. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Material Safety Data Sheet for Diisobutyl Tartrate

This guide provides a comprehensive analysis of the material safety data for Diisobutyl Tartrate, designed for researchers, scientists, and drug development professionals. Moving beyond a standard template, this document synthesizes available data with field-proven insights to ensure a deep, practical understanding of safety protocols and chemical properties, empowering you to work safely and effectively.

Introduction: Understanding this compound

This compound (CAS No: 4054-82-4) is the diisobutyl ester of tartaric acid, with the molecular formula C₁₂H₂₂O₆.[1][2] It is a colorless liquid utilized in various applications, including as a plasticizer, emollient in cosmetics and personal care products, and as a flavoring agent.[2] For researchers, its significance often lies in its potential use as a chiral auxiliary in asymmetric synthesis, a field critical to modern drug development.[3] Given its presence in the laboratory, a thorough understanding of its safety profile is not merely a regulatory requirement but a cornerstone of responsible scientific practice.